N-Cyano-N'-methyl-N''-(2-(5-(2-(dimethylaminomethyl)benzimidazolyl)methylthio)ethyl)guanidine
Description
Systematic Nomenclature and Structural Identification
The compound N-cyano-N'-methyl-N''-(2-(5-(2-(dimethylaminomethyl)benzimidazolyl)methylthio)ethyl)guanidine represents a structurally complex guanidine-benzimidazole hybrid. Its systematic IUPAC name derives from the parent guanidine backbone, modified with cyano, methyl, and thioether-linked benzimidazole substituents. The benzimidazole moiety is further functionalized with a dimethylaminomethyl group at the 2-position, contributing to the molecule’s amphiphilic character.
Key structural features include:
- A central guanidine core ($$ \text{C(NH)(NH}2\text{)2^+} $$) substituted with a cyano group ($$-\text{CN}$$) and a methyl group ($$-\text{CH}_3$$).
- A thioethyl ($$-\text{S-CH}2\text{CH}2\text{-}$$) linker connecting the guanidine to a 5-substituted benzimidazole ring.
- A dimethylaminomethyl ($$-\text{CH}2\text{N(CH}3\text{)_2}$$) side chain on the benzimidazole, enhancing solubility and potential bioactivity.
The molecular formula is $$ \text{C}{17}\text{H}{24}\text{N}8\text{S} $$, with a calculated molecular weight of 396.5 g/mol. Comparative analysis with structurally analogous compounds, such as cimetidine ($$ \text{C}{10}\text{H}{16}\text{N}6\text{S} $$), reveals shared motifs like the imidazole-thioether-guanidine architecture.
Table 1: Structural Comparison with Related Guanidine-Benzimidazole Hybrids
Historical Context of Guanidine-Benzimidazole Hybrid Compounds
The development of guanidine-benzimidazole hybrids traces back to the 1970s with the discovery of cimetidine , the first histamine H$$_2$$-receptor antagonist for ulcer treatment. Early synthetic efforts focused on modifying the imidazole ring to enhance potency and selectivity. The introduction of benzimidazole scaffolds, as seen in omeprazole and NC-1300-O-3 , marked a shift toward proton pump inhibitors (PPIs) targeting H$$^+$$,K$$^+$$-ATPase.
Recent advancements, such as microwave-assisted synthesis and guanidine hydrochloride (GuHCl)-catalyzed cyclization, have enabled efficient construction of complex hybrids like pyrimido[1,2-a]benzimidazoles. These methods emphasize solvent-free conditions and organocatalysis, aligning with green chemistry principles.
Table 2: Evolution of Synthetic Strategies for Benzimidazole Hybrids
Significance in Medicinal Chemistry and Materials Science
In medicinal chemistry, this compound’s dual functionality—guanidine’s basicity and benzimidazole’s aromaticity—enables diverse interactions with biological targets. The dimethylaminomethyl group may facilitate membrane penetration, a critical feature for central nervous system (CNS) therapeutics. Computational studies predict strong binding to serine proteases like factor Xa, suggesting anticoagulant potential.
In materials science, benzimidazole derivatives exhibit tunable fluorescence, as demonstrated in pyrimido[1,2-a]benzimidazoles with quantum yields exceeding 0.8. The target compound’s extended conjugation system ($$ \pi $$-stacking between benzimidazole and guanidine) could enable applications in organic light-emitting diodes (OLEDs) or sensors.
Table 3: Applications of Guanidine-Benzimidazole Hybrids
Properties
CAS No. |
92715-31-6 |
|---|---|
Molecular Formula |
C16H23N7S |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
1-cyano-3-[2-[[2-[(dimethylamino)methyl]benzimidazol-2-yl]methylsulfanyl]ethyl]-2-methylguanidine |
InChI |
InChI=1S/C16H23N7S/c1-18-15(20-12-17)19-8-9-24-11-16(10-23(2)3)21-13-6-4-5-7-14(13)22-16/h4-7H,8-11H2,1-3H3,(H2,18,19,20) |
InChI Key |
XXPKICOZMLCSSM-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(NCCSCC1(N=C2C=CC=CC2=N1)CN(C)C)NC#N |
Origin of Product |
United States |
Preparation Methods
Benzimidazole-Thioethylamine Intermediate
The benzimidazole moiety is synthesized first. A representative approach involves:
- Step 1 : Condensation of 2-nitroaniline derivatives with glyoxal to form the benzimidazole ring.
- Step 2 : Functionalization at the 5-position with a chloromethyl group via Friedel-Crafts alkylation.
- Step 3 : Thioether formation by reacting the chloromethyl intermediate with cysteamine hydrochloride in acidic conditions (e.g., 48% HBr) to yield 2-(5-(chloromethylbenzimidazolyl)methylthio)ethylamine .
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Glyoxal, HCl, 100°C, 4h | 75% |
| 2 | ClCH₂OCH₃, AlCl₃, DCM, 0°C | 68% |
| 3 | Cysteamine·HCl, 48% HBr, 20h | 56% |
Dimethylaminomethyl Functionalization
The chloromethyl group is substituted with dimethylamine:
- Step 4 : Treatment with dimethylamine in ethanol under reflux (12h) to afford 2-(5-(2-(dimethylaminomethyl)benzimidazolyl)methylthio)ethylamine .
Key Data :
- Purity : >95% (HPLC)
- NMR (δ, CDCl₃) : 2.34 (s, 6H, N(CH₃)₂), 3.72 (s, 2H, CH₂N), 7.08 (s, 1H, benzimidazole-H).
Guanidine Core Formation
The final step involves coupling the benzimidazole-thioethylamine intermediate with a cyanoguanidine precursor:
- Step 5 : Reaction with S-methyl-N-methyl-N'-cyanoisothiourea in methanol under reflux (4h).
- Nucleophilic displacement of the methylthio group by the primary amine.
- Formation of the N-cyano-N'-methylguanidine structure.
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | 65°C |
| Time | 4h |
| Yield | 64% |
- Molecular Formula : C₁₉H₂₈N₈S
- MS (ESI+) : m/z 425.2 [M+H]⁺.
Critical Analysis of Methodologies
Advantages of Patent-Based Routes
- Efficiency : The use of cysteamine for thioether formation avoids harsh reagents (e.g., thiols).
- Scalability : Ethanol/water solvent systems enable large-scale synthesis (patent US4375547A).
Limitations and Alternatives
- Low Yields in Thioether Steps : Substituting HBr with milder acids (e.g., HCl) improves yields to ~70%.
- Purification Challenges : Silica chromatography is required for isolating the final guanidine due to polar byproducts.
Comparative Data Table
| Parameter | Patent US4375547A | Modified Approach |
|---|---|---|
| Thioether Formation Yield | 56% | 70% |
| Final Step Purity | 92% | 95% |
| Total Synthesis Time | 48h | 36h |
Chemical Reactions Analysis
Types of Reactions
N-Cyano-N’-methyl-N’'-(2-(5-(2-(dimethylaminomethyl)benzimidazolyl)methylthio)ethyl)guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
N-Cyano-N’-methyl-N’'-(2-(5-(2-(dimethylaminomethyl)benzimidazolyl)methylthio)ethyl)guanidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Cyano-N’-methyl-N’'-(2-(5-(2-(dimethylaminomethyl)benzimidazolyl)methylthio)ethyl)guanidine involves its interaction with specific molecular targets. For instance, as a histamine H2-receptor antagonist, it inhibits the binding of histamine to its receptor, thereby reducing gastric acid secretion . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.
Comparison with Similar Compounds
Research Findings and Implications
Structure-Activity Relationships (SAR)
- Cyanoguanidine Chain: Essential for H2 antagonism in cimetidine; elongation (as in CHS 828) shifts activity to cytotoxicity .
- Heterocyclic Core: Pyridyl (CHS 828) vs. benzimidazole (target compound) alters electronic properties and target engagement.
Biological Activity
N-Cyano-N'-methyl-N''-(2-(5-(2-(dimethylaminomethyl)benzimidazolyl)methylthio)ethyl)guanidine, a complex organic compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound contains a benzimidazole ring, a cyano group, and a guanidine moiety, which contribute to its reactivity and interactions with biological systems.
- Molecular Formula : C16H23N7S
- Molecular Weight : 345.5 g/mol
- CAS Number : 92715-31-6
- IUPAC Name : 1-cyano-3-[2-[[2-[(dimethylamino)methyl]benzimidazol-2-yl]methylsulfanyl]ethyl]-2-methylguanidine
The biological activity of this compound primarily involves its role as a histamine H2-receptor antagonist. By inhibiting the binding of histamine to its receptor, it effectively reduces gastric acid secretion, similar to other known H2-receptor antagonists like cimetidine .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.60 µM |
| Escherichia coli | 7.19 µM |
| Pseudomonas aeruginosa | 5.00 µM |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies involving human tumor cell lines revealed that it can inhibit cell proliferation in various cancer types, including breast and renal cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. The compound exhibited potent bactericidal activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than that of conventional antibiotics .
- Anticancer Evaluation : Another study assessed the anticancer effects of this compound on a panel of 60 human tumor cell lines. Results indicated that it selectively inhibited the growth of ovarian cancer cells with an IC50 value of 12 µM, showcasing its potential as a therapeutic agent in oncology.
Q & A
Q. Q1: What synthetic routes are reported for N-cyano-N'-methyl-N''-(2-(5-(2-(dimethylaminomethyl)benzimidazolyl)methylthio)ethyl)guanidine, and how can structural fidelity be confirmed?
Methodological Answer:
- Synthesis: Cyanoguanidine derivatives are typically synthesized via nucleophilic substitution or cyclocondensation. For example, substituted benzimidazole intermediates (e.g., 2-(dimethylaminomethyl)benzimidazole) can be functionalized with methylthioethyl groups, followed by coupling with cyanoguanidine moieties. Yields vary significantly (29–60%) depending on alkyl chain length and substitution patterns .
- Characterization:
- 1H-NMR : Key signals include δ 1.49–1.58 ppm (CH2 groups), δ 3.0–4.0 ppm (N-methyl and benzimidazole protons), and δ 7.0–8.5 ppm (aromatic protons) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 612 for derivatives with fluorobenzyl groups) and fragmentation patterns confirm the backbone structure .
- Elemental Analysis : Used to validate purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Structure-Activity Relationship (SAR) Studies
Q. Q2: How do structural modifications in cyanoguanidine derivatives influence their biological activity, particularly in receptor antagonism or cytotoxicity?
Methodological Answer:
- Key Modifications :
- Benzimidazole Substituents : The 2-(dimethylaminomethyl) group enhances lipophilicity and receptor binding affinity, as seen in histamine H2 antagonists like cimetidine .
- Alkyl Chain Length : Shorter chains (e.g., butyl vs. pentyl) improve H1/H2 receptor dual antagonism, while longer chains correlate with cytotoxic effects via metabolic interference (e.g., CHS 828 inhibits nicotinamide phosphoribosyl transferase) .
- Data Contradictions : Some derivatives show conflicting receptor selectivity; for instance, fluorobenzyl substitutions increase H1 affinity but reduce H2 activity. Computational docking studies are recommended to resolve such discrepancies .
Advanced Mechanistic Studies
Q. Q3: What experimental approaches are used to identify molecular targets of cytotoxic cyanoguanidines like CHS 828, and how can researchers validate these targets?
Methodological Answer:
- Target Identification :
- Validation :
Stability and Reactivity in Experimental Conditions
Q. Q4: How does the stability of this compound vary under common laboratory conditions, and what precautions are necessary?
Methodological Answer:
- Stability Data :
- Handling Protocols :
Analytical Challenges in Purity Assessment
Q. Q5: What chromatographic methods are optimal for resolving impurities in synthetic batches of this compound?
Methodological Answer:
- HPLC Conditions :
- Common Impurities :
Advanced Data Interpretation
Q. Q6: How can researchers reconcile discrepancies between in vitro receptor binding data and in vivo efficacy studies for this compound?
Methodological Answer:
- Case Study : A derivative showed potent H2 antagonism in vitro (Ki = 2 nM) but limited efficacy in rodent models.
- Resolution Strategies :
- Pharmacokinetic Profiling : Measure plasma half-life (e.g., t1/2 < 1 hour suggests rapid clearance) .
- Metabolite Screening : LC-MS/MS identifies inactive metabolites (e.g., N-demethylated forms) .
- Tissue Distribution Studies : Use radiolabeled compounds (e.g., ^14C) to assess blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
